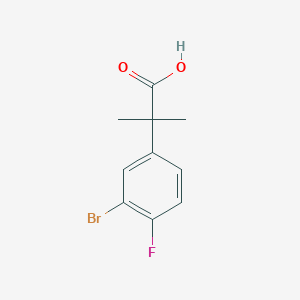![molecular formula C11H8F4O2 B13540901 1-[4-Fluoro-2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid](/img/structure/B13540901.png)
1-[4-Fluoro-2-(trifluoromethyl)phenyl]cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-fluoro-2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a cyclopropane ring substituted with a carboxylic acid group and a phenyl ring that is further substituted with fluoro and trifluoromethyl groups. The presence of these functional groups imparts unique chemical properties to the compound, making it valuable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-fluoro-2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Introduction of the Phenyl Ring: The phenyl ring with fluoro and trifluoromethyl substituents can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-fluoro-2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-[4-fluoro-2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[4-fluoro-2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways . The cyclopropane ring provides rigidity to the molecule, which can influence its overall conformation and interaction with target proteins.
Comparación Con Compuestos Similares
Similar Compounds
1-(trifluoromethyl)cyclopropane-1-carboxylic acid: Lacks the fluoro substituent on the phenyl ring.
4-fluoro-2-(trifluoromethyl)phenylacetic acid: Contains an acetic acid group instead of a cyclopropane ring.
2-(trifluoromethyl)phenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.
Uniqueness
1-[4-fluoro-2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid is unique due to the combination of its cyclopropane ring, fluoro, and trifluoromethyl substituents. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H8F4O2 |
|---|---|
Peso molecular |
248.17 g/mol |
Nombre IUPAC |
1-[4-fluoro-2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H8F4O2/c12-6-1-2-7(8(5-6)11(13,14)15)10(3-4-10)9(16)17/h1-2,5H,3-4H2,(H,16,17) |
Clave InChI |
CXCZYTWLAQNBSN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=C(C=C(C=C2)F)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


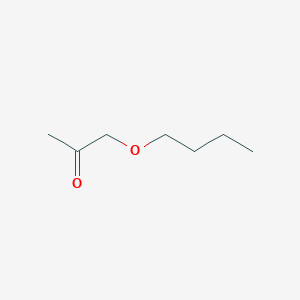
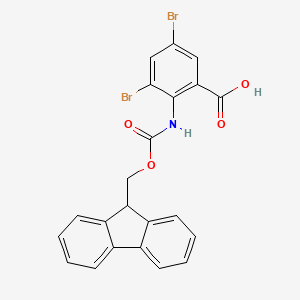
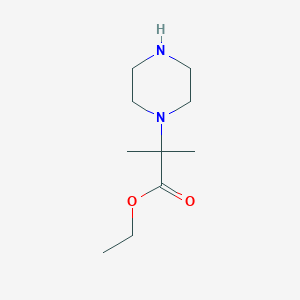
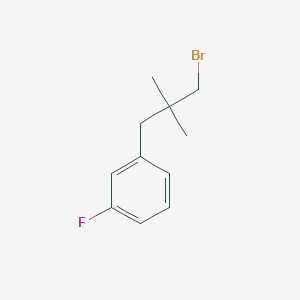
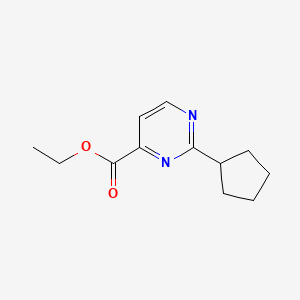
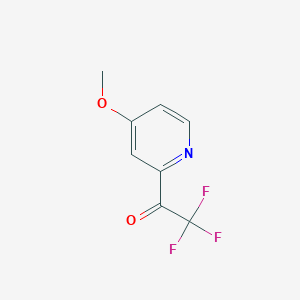
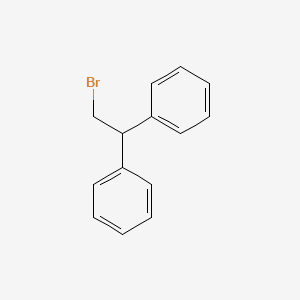
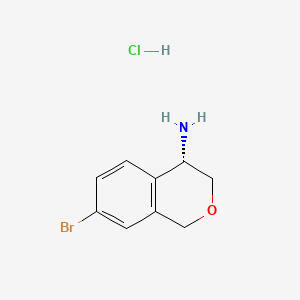
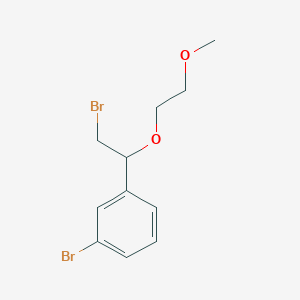
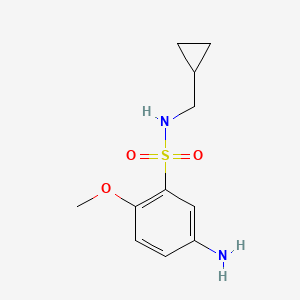
![2-{1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indol-2-yl}acetic acid](/img/structure/B13540896.png)
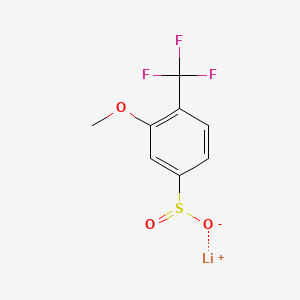
![tert-butyl 5',6'-dihydro-4'H-spiro[azepane-4,7'-furo[2,3-c]pyridine]-1-carboxylate](/img/structure/B13540905.png)
